molecular formula C12H20ClN5 B12217105 1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12217105
M. Wt: 269.77 g/mol
InChI Key: PAJXZUDWMWBHTI-UHFFFAOYSA-N
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Description

1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 3-methylpyrazole with ethylating agents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole compounds with various functional groups.

Scientific Research Applications

1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-phenyl-2-pyrazoline: Known for its anti-inflammatory properties.

    1,3,4-thiadiazole derivatives: Exhibits antimicrobial and antifungal activities.

    1,2,3-triazoles: Used in drug discovery and organic synthesis.

Uniqueness

1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ethyl and methyl substituents enhance its solubility and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-4-16-9-12(10(3)15-16)13-8-11-6-7-14-17(11)5-2;/h6-7,9,13H,4-5,8H2,1-3H3;1H

InChI Key

PAJXZUDWMWBHTI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=CC=NN2CC.Cl

Origin of Product

United States

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